methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate
Description
Methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is a benzoate ester derivative featuring an acryloylamino linker and a 4-methoxyphenyl substituent. This article compares its inferred properties with those of triazine, pyrazole, and other benzoate derivatives.
Properties
IUPAC Name |
methyl 3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-16-9-6-13(7-10-16)8-11-17(20)19-15-5-3-4-14(12-15)18(21)23-2/h3-12H,1-2H3,(H,19,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTELWZAWOHKZQJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate, with the molecular formula , is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article aims to present a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula :
- Molecular Weight : 311.33 g/mol
- CAS Number : 301678-29-5
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit specific protein kinases, which play crucial roles in cell signaling pathways relevant to cancer and other diseases .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell proliferation. For instance, one study reported a significant reduction in viability in breast cancer cell lines when treated with this compound .
- Mechanistic Insights : The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it may downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Anti-inflammatory Effects
This compound has also shown promise as an anti-inflammatory agent:
- In Vivo Studies : Animal models of inflammation revealed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly decreased cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. The study utilized flow cytometry to assess apoptosis and found an increase in early apoptotic cells compared to control groups.
Case Study 2: Anti-inflammatory Response
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound led to a marked decrease in serum levels of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Properties of Methyl 3-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoate and Analogs
*Hypothetical formula based on structural inference.
†Boiling point reported instead of melting point.
Key Observations:
- Structural Complexity: Triazine derivatives (e.g., 5k) exhibit higher molecular weights (~500 Da) due to their heterocyclic core and multiple substituents, whereas simpler analogs like the chlorophenoxy derivative (319.74 Da) lack such complexity .
- Synthesis Efficiency: Triazine derivatives achieve high yields (e.g., 90% for 5k) using stepwise nucleophilic substitution and DIPEA as a base, while pyrazole derivatives (e.g., ) show lower yields (~18%) due to multi-step cyclization .
- Substituent Effects: The target compound’s 4-methoxyphenyl group may enhance electron-donating properties compared to chlorophenoxy (electron-withdrawing) or bromophenoxy (bulky halogen) groups, influencing solubility and reactivity .
Physicochemical Properties
- Melting Points: Triazine derivatives (e.g., 79–82°C for 5k) generally exhibit lower melting points than acetylated analogs (274.5°C for the chlorophenoxy compound), likely due to reduced crystallinity from flexible triazine linkages .
Spectroscopic and Analytical Data
- ¹H NMR Trends: Triazine derivatives (e.g., 5k) show distinct methoxy proton signals at δ 3.76–3.86 ppm, consistent with electron-donating substituents, while acetylated analogs display δ 7–8 ppm aromatic peaks .
- Chromatographic Behavior: The triazine derivative 5k has an Rf of 0.18 (hexane/EtOAc, 2:1), indicating moderate polarity, whereas pyrazole derivatives exhibit higher Rf values (e.g., 0.59 for 4j in hexane/EtOH) due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
